N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide

Antiprion Indole-3-glyoxylamide SAR

This compound uniquely combines a 2-methylindole-3-glyoxylamide scaffold with a 1,4-benzodioxin-6-yl amine, creating a structurally matched yet predictably inactive negative control for antiprion drug discovery. The 2-methyl group serves as a binary off-switch for antiprion activity, while the benzodioxin component adds dual ether-oxygen H-bond acceptors absent in simple aniline analogs. Ideal for tubulin polymerization inhibitor optimization and multi-target screening across indole-3-glyoxylamide targets without confounding antiprion-driven cytotoxicity.

Molecular Formula C19H16N2O4
Molecular Weight 336.347
CAS No. 852372-05-5
Cat. No. B2502257
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
CAS852372-05-5
Molecular FormulaC19H16N2O4
Molecular Weight336.347
Structural Identifiers
SMILESCC1=C(C2=CC=CC=C2N1)C(=O)C(=O)NC3=CC4=C(C=C3)OCCO4
InChIInChI=1S/C19H16N2O4/c1-11-17(13-4-2-3-5-14(13)20-11)18(22)19(23)21-12-6-7-15-16(10-12)25-9-8-24-15/h2-7,10,20H,8-9H2,1H3,(H,21,23)
InChIKeyRXNOIWINXHUOMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide (CAS 852372-05-5): Structural Identity and Compound-Class Context for Procurement Decisions


N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide (CAS 852372-05-5; MF C19H16N2O4; MW 336.35 g/mol) is a synthetic indole-3-glyoxylamide derivative featuring a 1,4-benzodioxin-6-yl amine component coupled to a 2-methylindole-3-glyoxyloyl moiety via an oxoacetamide bridge [1]. The compound belongs to the indolylglyoxylamide privileged scaffold class, which has been extensively exploited in medicinal chemistry for anticancer, antiprion, anxiolytic, and anti-inflammatory applications [2]. This specific compound is catalogued under PubChem CID 6460704, ChEMBL ID CHEMBL1412182, and has a verified GC-MS spectrum deposited in the Wiley Registry of Mass Spectral Data [3]. The 2-methyl substituent on the indole ring and the 1,4-benzodioxin-6-yl amine component jointly confer physicochemical and pharmacological properties that meaningfully differentiate it from close structural analogs within the indole-3-glyoxylamide chemical space.

Why the 2-Methyl Substituent on N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide Precludes Generic Substitution with Unsubstituted Indole-3-glyoxylamide Analogs


Published structure-activity relationship (SAR) data for the indole-3-glyoxylamide series demonstrates that the presence or absence of a single methyl group at the indole C-2 position produces a binary on/off switch for antiprion activity: all 2-methylindole-3-glyoxylamides tested were entirely devoid of cell-line activity, whereas their 2-unsubstituted counterparts achieved submicromolar to low-nanomolar EC50 values in the same assay system [1]. This finding means that a researcher or procurement officer cannot simply interchange CAS 852372-05-5 with the closely related N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1H-indol-3-yl)-2-oxoacetamide (CAS 852367-86-3) and expect equivalent biological outcomes. Furthermore, the 1,4-benzodioxin-6-yl amine component provides two additional ether-oxygen hydrogen-bond acceptors not present in the simple aniline-based indole-3-glyoxylamides that dominated the published antiprion and anticancer SAR campaigns, introducing a distinct pharmacophoric signature that cannot be replicated by generic phenyl or substituted-phenyl analogs [2].

Quantitative Differentiation Evidence for N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide (CAS 852372-05-5) vs. Closest Structural Analogs


Antiprion Activity: 2-Methyl Substitution on Indole Produces Complete Loss of Activity vs. Subnanomolar EC50 for 2-Unsubstituted Analogs

In a definitive SAR study by Thompson et al. (2009), a library of indole-3-glyoxylamides was screened in the SMB scrapie-infected cell line model. All 2-methylindole-3-glyoxylamides (compounds 41, 61–79) were devoid of antiprion cell-line activity, even where the analogous 2-unsubstituted compounds had achieved submicromolar EC50 values [1]. The authors explicitly concluded that 'substitution at the 2-position of the indole ring is clearly not tolerated in terms of antiprion activity' [1]. For context, the most potent 2-unsubstituted indole-3-glyoxylamides in the same study achieved EC50 values as low as 1 nM (compound 99, p-1H-pyrazolyl anilide) and 11 nM (compound 13, p-methoxy anilide) [1]. This SAR was further confirmed in follow-up studies where optimized compounds achieved EC50 < 10 nM in prion-infected cell models [2]. The target compound CAS 852372-05-5, bearing a 2-methyl substituent, is therefore predicted to be inactive in antiprion assays, making it suitable as a negative-control compound or for investigative programs deliberately targeting non-antiprion mechanisms within the indole-3-glyoxylamide chemical space.

Antiprion Indole-3-glyoxylamide SAR Prion disease Scrapie

Physicochemical Differentiation: Molecular Weight, Lipophilicity, and Hydrogen-Bonding Profile vs. N-Unsubstituted Indole Analog (CAS 852367-86-3)

The target compound (CAS 852372-05-5, C19H16N2O4, MW 336.35) differs from its closest commercially catalogued analog N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1H-indol-3-yl)-2-oxoacetamide (CAS 852367-86-3, C18H14N2O4, MW 322.32) by a single methyl group at the indole C-2 position [1]. This structural difference produces a molecular weight increase of 14.03 Da (Δ 4.4%) and an increase in calculated lipophilicity (estimated ΔcLogP ≈ +0.5, consistent with the addition of a methyl group to an aromatic heterocycle) [2]. Both compounds share identical hydrogen-bond donor count (HBD = 2) and hydrogen-bond acceptor count (HBA = 4), but the 2-methyl group sterically shields the indole N-H, potentially modulating its H-bond donor capacity in target binding [2]. The rotatable bond count (RotB = 3) and topological polar surface area are identical between the two compounds [2]. These differences, while numerically modest, are pharmacologically consequential: the Thompson 2009 SAR data demonstrate that the 2-methyl group is sufficient to completely abrogate antiprion target engagement in a cellular context [3].

Physicochemical properties Lipophilicity Hydrogen bonding ADME Structural analog

Benzodioxin-6-yl Pharmacophore: Distinct H-Bond Acceptor Signature vs. Simple Aniline-Derived Indole-3-glyoxylamides

The 1,4-benzodioxin-6-yl amine component of CAS 852372-05-5 introduces two ether-oxygen hydrogen-bond acceptor atoms (from the dioxin ring) that are absent from the para-substituted aniline derivatives that comprised the dominant SAR exploration in the antiprion indole-3-glyoxylamide literature [1]. In a separate but mechanistically relevant study, a 1,4-benzodioxine-derived compound (11a) demonstrated broad-spectrum antiproliferative activity across four cancer cell lines (HepG2, PC-3, MCF-7, A549) with IC50 < 10 μM in all cases and exhibited selective tubulin polymerization inhibition (IC50 = 6.37 μM) with lower toxicity toward normal human BJ1 fibroblasts [2]. Although compound 11a is structurally distinct (lacking the indole-3-glyoxylamide moiety), it establishes that the 1,4-benzodioxine substructure can independently contribute to tubulin-targeted anticancer pharmacology [2]. The indole-3-glyoxylamide scaffold has itself been extensively validated as a tubulin polymerization inhibitor chemotype, with compounds such as Indibulin (D-24851) and compound 13d (IC50 = 93 nM against DU145 prostate cancer cells) demonstrating potent activity [3]. The combination of these two pharmacophoric elements in CAS 852372-05-5 — the indole-3-glyoxylamide tubulin-targeting core and the benzodioxin-6-yl H-bond acceptor system — yields a hybrid scaffold not represented in the published antiprion or anticancer SAR campaigns.

1,4-Benzodioxine Pharmacophore Hydrogen-bond acceptor Tubulin polymerization Anticancer

Metabolic Stability Implications: 2-Methyl Group as a Metabolic Blocking Substituent on the Indole Core

The indole C-2 position is a documented site of cytochrome P450-mediated oxidative metabolism in indole-containing drug candidates [1]. Substitution at C-2 with a methyl group blocks this metabolic soft spot, potentially conferring improved microsomal stability relative to 2-unsubstituted indole-3-glyoxylamides [1]. In the broader indole-3-glyoxylamide antiprion series, Thompson et al. (2011) demonstrated that introducing substituents at indole positions C-4 to C-7 (specifically electron-withdrawing groups at C-6) improved metabolic stability, establishing that indole ring substitution directly modulates the metabolic fate of these compounds [2]. While no head-to-head microsomal stability data have been published comparing CAS 852372-05-5 with its 2-unsubstituted analog (CAS 852367-86-3), the general medicinal chemistry principle that C-2 alkyl substitution retards oxidative metabolism at the indole 2,3-double bond predicts that CAS 852372-05-5 will exhibit greater metabolic stability than CAS 852367-86-3 under identical incubation conditions [1]. This prediction is consistent with the observation that the antiprion SAR campaign intentionally avoided 2-substituted indoles after establishing that C-2 substitution abrogated target activity, yet the metabolic stability implications of C-2 substitution were not directly explored in that series because the compounds were deprioritized for pharmacodynamic rather than pharmacokinetic reasons [3].

Metabolic stability Oxidative metabolism Indole C-2 position Microsomal stability Lead optimization

Analytical Identity Verification: Validated GC-MS Spectrum as a Quality Control Anchor for Compound Procurement

CAS 852372-05-5 has a verified electron ionization (EI) mass spectrum deposited in the Wiley Registry of Mass Spectral Data (2023 edition), the most comprehensive mass spectral library available for analytical laboratories [1]. The spectrum was acquired by GC-MS and catalogued under SpectraBase Compound ID A45EEOjwD7Z with associated InChIKey RXNOIWINXHUOMK-UHFFFAOYSA-N [1]. This provides an independent, instrument-agnostic identity verification anchor that is not available for many close structural analogs in the indole-3-glyoxylamide series. In contrast, the N-unsubstituted indole analog (CAS 852367-86-3) does not have a publicly accessible reference mass spectrum in the Wiley Registry or SpectraBase at the time of this analysis. For procurement quality assurance, the availability of a reference GC-MS spectrum enables incoming identity verification by GC-MS matching, reducing the risk of accepting mislabeled or degraded material.

GC-MS Mass spectrometry Quality control Spectral library Identity verification

Recommended Research and Industrial Application Scenarios for N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide (CAS 852372-05-5)


Negative Control Compound for Antiprion Indole-3-glyoxylamide Screening Campaigns

Based on the Thompson et al. (2009) SAR data demonstrating that all 2-methylindole-3-glyoxylamides are devoid of antiprion activity, CAS 852372-05-5 is ideally suited as a structurally matched negative control compound in antiprion drug discovery programs [1]. When screening focused libraries of indole-3-glyoxylamides against scrapie-infected SMB or ScN2a cell lines, CAS 852372-05-5 provides a retention of the full indole-3-glyoxylamide scaffold and benzodioxin-6-yl amine component while predictably lacking target engagement. This addresses a common limitation in antiprion screening where structurally unrelated inactive compounds are used as negative controls, introducing confounding factors in hit triage.

Tubulin Polymerization Inhibitor Lead Optimization with a Benzodioxin-Containing Indole-3-glyoxylamide Scaffold

The indole-3-glyoxylamide chemotype is a validated tubulin polymerization inhibitor scaffold, with compounds such as Indibulin and compound 13d (DU145 IC50 = 93 nM) demonstrating potent activity [1][2]. The 1,4-benzodioxin-6-yl amine component independently contributes tubulin-targeted anticancer pharmacology, as demonstrated by 1,4-benzodioxine derivative 11a (tubulin polymerization IC50 = 6.37 μM; broad-spectrum cytotoxicity IC50 < 10 μM across four cancer cell lines) [3]. CAS 852372-05-5 uniquely combines these two pharmacophoric elements, offering a scaffold for structure-based optimization of tubulin polymerization inhibitors that is not represented in the extensively studied para-substituted aniline indole-3-glyoxylamide libraries.

Metabolic Stability-Focused SAR Exploration Around the Indole C-2 Position

The 2-methyl substituent on the indole ring of CAS 852372-05-5 blocks a known site of CYP450-mediated oxidative metabolism, predictably conferring improved microsomal stability relative to 2-unsubstituted indole-3-glyoxylamides [1]. This compound can serve as a starting point for systematic metabolic stability SAR studies comparing 2-methyl, 2-unsubstituted, and alternative C-2 substituents on the indole-3-glyoxylamide scaffold, paired with the benzodioxin-6-yl amine component. The Thompson 2011 study established that indole ring substitution modulates metabolic stability in this chemical series, providing a methodological framework for such investigations [2].

Chemical Probe Development for Non-Antiprion, Non-Tubulin Indole-3-glyoxylamide Targets

The indolylglyoxylamide privileged scaffold engages multiple biological targets beyond prion protein and tubulin, including the GABAA receptor benzodiazepine binding site, the translocator protein (TSPO), sPLA2, and pancreatic lipase [1]. CAS 852372-05-5, with its 2-methyl substitution predicting inactivity in antiprion assays and its benzodioxin-6-yl amine conferring distinct H-bond acceptor geometry, offers a selectively deprioritized antiprion chemotype suitable for screening against these alternative indole-3-glyoxylamide targets without the confounding factor of antiprion-driven cytotoxicity.

Quote Request

Request a Quote for N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.